Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique properties, making it an ideal candidate for studying various chemical reactions and developing new pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions . The process involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, alkaline bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study various chemical reactions and develop new compounds.
Biology: The compound’s unique properties make it useful in biological research, particularly in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: The compound is used in material science and environmental research due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate
- Methyl 2-bromo-6-cyano-3-(difluoromethyl)phenylacetate
- (Bromodifluoromethyl)trimethylsilane
Uniqueness
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. This makes it particularly valuable in research applications where precise control over chemical reactions is required.
Properties
IUPAC Name |
methyl 2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-6(11(13)14)2-3-9(12)8(7)5-15/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRMFZNDJHHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.